molecular formula C10H8N4O3S2 B11073186 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 727999-93-1

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11073186
CAS No.: 727999-93-1
M. Wt: 296.3 g/mol
InChI Key: SFRGOGJCWLAYRX-UHFFFAOYSA-N
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Description

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both thiazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

The synthesis of 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-nitropyridine-2-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Chemical Reactions Analysis

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like bromine or iodine.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

    2-(2-pyridyl)thiazole: Known for its antimicrobial properties.

    2-(4-nitrophenyl)thiazole: Studied for its potential as an anticancer agent.

    2-(5-nitropyridin-2-yl)thiazole: Similar in structure but lacks the acetamide group, which can affect its biological activity.

Properties

CAS No.

727999-93-1

Molecular Formula

C10H8N4O3S2

Molecular Weight

296.3 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C10H8N4O3S2/c15-8(13-10-11-3-4-18-10)6-19-9-2-1-7(5-12-9)14(16)17/h1-5H,6H2,(H,11,13,15)

InChI Key

SFRGOGJCWLAYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SCC(=O)NC2=NC=CS2

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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